N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a hydroxy group, and a quinazolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the core quinazolinone structure. This is followed by the introduction of the chlorinated phenyl group and the hydroxy group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and acylating agents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include rigorous purification steps such as recrystallization, chromatography, and distillation to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinazolines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
- N-(5-fluoro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the chlorinated phenyl group and the quinazolinone moiety also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN3O4 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-2-4-14-18(30-12-20(28)25-16-11-13(23)6-8-17(16)27)9-7-15-21(14)22(29)26-10-3-5-19(26)24-15/h2,6-9,11,27H,1,3-5,10,12H2,(H,25,28) |
InChI Key |
XNEGWXUFQQFQCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)OCC(=O)NC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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